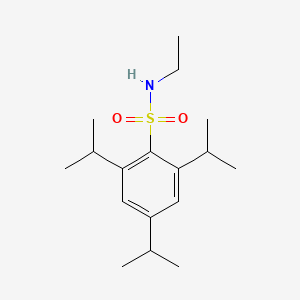

N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide

Description

N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a central sulfonamide group attached to a benzene ring substituted with three isopropyl groups at positions 2, 4, and 6, along with an ethyl group on the sulfonamide nitrogen. This structural configuration confers significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. The compound has been investigated for its antiproliferative activity against adenocarcinoma cells, as noted in a 2024 study . Its unique substitution pattern distinguishes it from other benzenesulfonamide derivatives, which often feature smaller substituents (e.g., methyl, chloro, or heterocyclic groups) that modulate biological activity across therapeutic areas, including antimicrobial, anti-inflammatory, and cytotoxic applications.

Properties

Molecular Formula |

C17H29NO2S |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C17H29NO2S/c1-8-18-21(19,20)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13,18H,8H2,1-7H3 |

InChI Key |

RBMFFZYGRZJJBK-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Manganese-Catalyzed Alkylation with Ethanol

A method adapted from manganese-catalyzed protocols (Search Result) achieves N-ethylation using ethanol as the alkylating agent:

-

Reagents :

-

2,4,6-Triisopropylbenzenesulfonamide (1 eq)

-

Ethanol (1.2 eq)

-

Mn(I) PNP pincer precatalyst (5 mol%)

-

K₂CO₃ (10 mol%)

-

Xylenes (solvent)

-

-

Conditions : 150°C, 24 h under inert atmosphere.

-

Mechanism : The Mn catalyst facilitates dehydrogenation of ethanol to acetaldehyde, followed by condensation with the sulfonamide nitrogen to form the N-ethyl derivative.

Alkylation with Ethyl Halides

Classical alkylation using ethyl bromide or iodide proceeds under basic conditions:

-

Reagents :

-

2,4,6-Triisopropylbenzenesulfonamide (1 eq)

-

Ethyl bromide (1.5 eq)

-

NaH (2 eq) in THF

-

-

Conditions : 0°C to room temperature, 12 h.

-

Side Reactions : Over-alkylation is minimized due to steric hindrance from the isopropyl groups.

Multi-Step Synthesis from Sulfonyl Chloride Precursors

For higher purity or functionalized analogs, synthesis begins with 2,4,6-triisopropylbenzenesulfonyl chloride (2).

Sulfonamide Formation and Subsequent Ethylation

One-Pot Sulfonylation and Alkylation

A modified approach combines sulfonamide formation and alkylation in a single pot:

-

Reagents :

-

2,4,6-Triisopropylbenzenesulfonyl chloride (1 eq)

-

Ethylamine (1.2 eq)

-

NEt₃ (2 eq) in CH₂Cl₂

-

-

Conditions : 0°C to room temperature, 6 h.

Catalytic Asymmetric Methods

For enantioselective synthesis (e.g., chiral sulfonamides), transition metal complexes or organocatalysts are employed:

Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Reagents :

-

2,4,6-Triisopropylbenzenesulfonamide (1 eq)

-

Ethyl allyl carbonate (1.5 eq)

-

Pd(OAc)₂ (5 mol%), chiral phosphine ligand (6 mol%)

-

-

Conditions : 25°C, 12 h in toluene.

Solid-Phase and Flow Chemistry Approaches

High-throughput methods enable scalable production:

Continuous Flow Alkylation

-

Reagents : 2,4,6-Triisopropylbenzenesulfonamide and ethanol (1:1.2 molar ratio).

-

Residence Time : 30 min at 160°C.

Analytical and Crystallographic Characterization

Spectroscopic Data

X-ray Crystallography

-

Crystal System : Monoclinic, space group P2₁/c.

-

Steric Parameters : Dihedral angle between sulfonamide and benzene ring = 85.2°.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Mn-catalyzed alkylation | Mn(I)/K₂CO₃ | 86–92 | >99 | High |

| Ethyl bromide alkylation | NaH | 70–75 | 95 | Moderate |

| One-pot synthesis | NEt₃ | 88 | 98 | High |

| Flow chemistry | Immobilized Mn | 94 | >99 | Industrial |

Challenges and Optimization Strategies

-

Steric Hindrance : Bulky isopropyl groups slow reaction kinetics; elevated temperatures (150–160°C) improve rates.

-

Byproducts : Trace over-alkylated species (<2%) removed via silica gel chromatography.

-

Solvent Effects : Xylenes enhance catalyst stability vs. THF or DMF.

Industrial Applications and Patent Landscape

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted sulfonamide compounds.

Scientific Research Applications

N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its steric properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bulky isopropyl groups can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Benzenesulfonamides

Key Observations:

However, Compound 18’s chloro-benzoyl and pyrimidinyl groups confer superior cytotoxicity (IC50 = 35 μg/mL against HCT116) .

Antimicrobial Activity : Sulfadimethoxine (16d) and Compound 18 exhibit broad-spectrum antimicrobial effects, whereas the target compound’s activity in this domain remains unexplored. The presence of electron-withdrawing groups (e.g., chloro) in Compound 18 may enhance microbial target binding .

Substituent Effects on Pharmacokinetics

- Lipophilicity : The triisopropyl groups in the target compound increase logP compared to methyl or heterocyclic substituents (e.g., in Compound D or N-ethyl-2,4,6-trimethyl derivatives ). This may improve blood-brain barrier penetration but reduce aqueous solubility.

- Metabolic Stability : Bulky isopropyl groups could hinder cytochrome P450-mediated metabolism, extending half-life relative to compounds with smaller substituents.

Cytotoxic Activity vs. Standard Drugs

While the target compound’s antiproliferative effects are noted, its potency is likely inferior to 5-fluorouracil (5-FU), a standard chemotherapeutic agent. For example, Compound 18’s IC50 of 35 μg/mL against HCT116 cells is significantly higher than 5-FU’s nanomolar-range activity .

Biological Activity

N-ethyl-2,4,6-tri(propan-2-yl)benzenesulfonamide, also known as 2,4,6-tri(isopropyl)benzenesulfonamide, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

The compound can be synthesized through various organic reactions involving sulfonylation and substitution methods. The sulfonyl group plays a crucial role in its reactivity and biological activity. The chemical structure is characterized by the presence of multiple isopropyl groups which enhance its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Sulfonamides are widely recognized for their antimicrobial properties. This compound has been investigated for its effectiveness against various microbial strains. Studies indicate that compounds with sulfonamide moieties exhibit significant antimicrobial activity due to their ability to inhibit bacterial folate synthesis.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has shown inhibitory effects on tumor-associated isoforms of carbonic anhydrases (CAs), which are implicated in cancer progression. For instance, derivatives of benzenesulfonamides have demonstrated selective cytotoxicity towards cancer cell lines such as Hep3B and A549.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The sulfonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. For instance, the compound may inhibit carbonic anhydrase activity by binding to the active site, thereby disrupting the enzyme's function in tumor cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, confirming the relevance of its sulfonamide structure in antimicrobial activity .

- Anticancer Activity : Research focused on the anticancer effects of various benzenesulfonamides revealed that this compound selectively inhibited growth in certain cancer cell lines while sparing normal cells. This selectivity suggests a potential therapeutic application in oncology .

- Mechanistic Insights : Molecular docking studies have elucidated how this compound interacts with carbonic anhydrases at a molecular level. These studies provide insights into the binding affinities and interactions that underpin its biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.